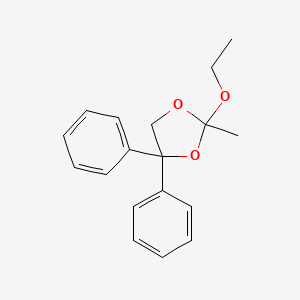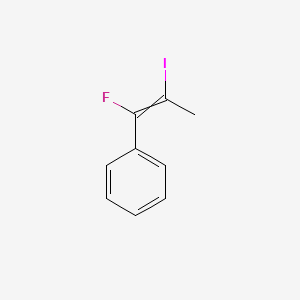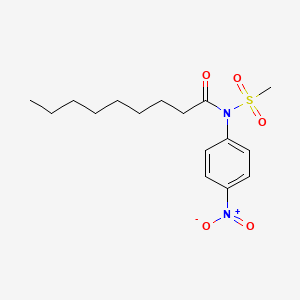![molecular formula C10H9Na B14591595 Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide CAS No. 61103-51-3](/img/structure/B14591595.png)
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research. The compound’s structure consists of a bicyclo[4.3.1]decane framework with four double bonds, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide typically involves the deprotonation of bicyclo[4.3.1]deca-2,4,6,8-tetraene using a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bicyclo[4.3.1]deca-2,4,6,8-tetraene+NaH→Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide+H2
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using automated systems to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclo[4.3.1]decane derivatives.
Substitution: Various substituted bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide compounds.
科学的研究の応用
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide involves its interaction with molecular targets through its reactive double bonds. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling processes.
類似化合物との比較
Similar Compounds
- Bicyclo[4.3.1]deca-2,4-diene
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene
- Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
Uniqueness
Sodium bicyclo[431]deca-2,4,6,8-tetraen-1-ide is unique due to its specific bicyclic structure with four conjugated double bonds, which imparts distinct reactivity and stability compared to other similar compounds
特性
CAS番号 |
61103-51-3 |
|---|---|
分子式 |
C10H9Na |
分子量 |
152.17 g/mol |
InChI |
InChI=1S/C10H9.Na/c1-2-5-10-7-3-6-9(4-1)8-10;/h1-7H,8H2;/q-1;+1 |
InChIキー |
LNZGVEVZOVCOQD-UHFFFAOYSA-N |
正規SMILES |
C1[C-]2C=CC=CC1=CC=C2.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)
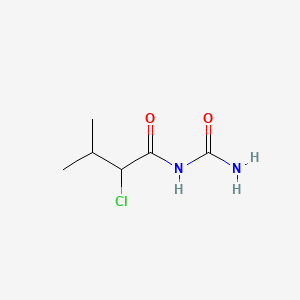
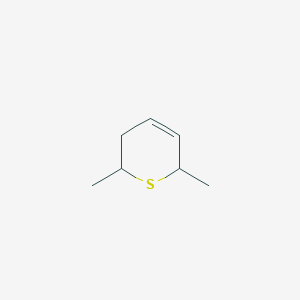
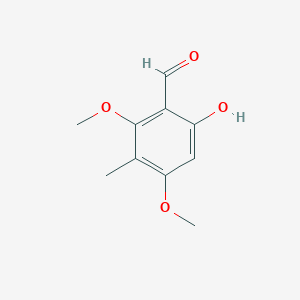
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
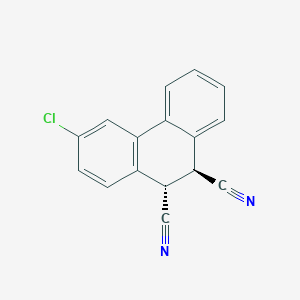

![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
